molecular formula C11H13ClN2O B1411022 1-Pyridin-3-ylpiperidine-4-carbonyl chloride CAS No. 1986907-73-6

1-Pyridin-3-ylpiperidine-4-carbonyl chloride

Cat. No.: B1411022
CAS No.: 1986907-73-6
M. Wt: 224.68 g/mol
InChI Key: RFVKAURQWIPVSC-UHFFFAOYSA-N
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Description

“1-Pyridin-3-ylpiperidine-4-carbonyl chloride” is a chemical compound with the molecular formula C10 H12 Cl N2 O . It is categorized under Carbonyl Chlorides .


Molecular Structure Analysis

The molecular weight of “this compound” is 211.671 g/mol .

Scientific Research Applications

Chemical Reactions and Synthesis

1-Pyridin-3-ylpiperidine-4-carbonyl chloride has been studied in various chemical synthesis and reaction processes. For instance, Getlik et al. (2013) investigated the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products through nucleophilic aromatic substitution, which is a key reaction in organic synthesis (Getlik et al., 2013). Moosavi-Zare et al. (2013) synthesized a novel ionic liquid 1-sulfopyridinium chloride, showing its application as an efficient catalyst for tandem Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).

Molecular Docking and Biological Screening

The compound has been involved in the creation of novel pyridine derivatives for molecular docking and biological screening. Flefel et al. (2018) synthesized new pyridine–pyrazole hybrid derivatives from a pyridine precursor, showing potential for antimicrobial and antioxidant activities (Flefel et al., 2018).

Crystal Structure Analysis

In the field of crystallography, the analysis of compounds related to this compound has provided insights into the packing arrangement and molecular interactions. Zugenmaier (2013) analyzed the crystal structure of a derivative, highlighting strong dipolar interactions (Zugenmaier, 2013).

Synthesis of Functionalized Pyridines

Schmidt et al. (2006) demonstrated the synthesis of functionalized pyridines, showcasing the versatility of pyridine derivatives in chemical synthesis (Schmidt et al., 2006).

Coordination Chemistry

In coordination chemistry, the study of pyridine derivatives, including those related to this compound, has led to new insights. Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, noting their applications in luminescent compounds and unusual thermal properties (Halcrow, 2005).

Catalytic Applications

The compound and its derivatives have been explored for their catalytic properties. Li et al. (2011) studied ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, indicating their efficiency in catalytic activities (Li et al., 2011).

Properties

IUPAC Name

1-pyridin-3-ylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVKAURQWIPVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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